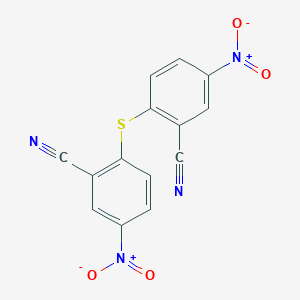![molecular formula C22H27ClN2O5 B10886500 2-(4-Chlorophenoxy)-1-[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10886500.png)
2-(4-Chlorophenoxy)-1-[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenoxy)-1-[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]ethanone typically involves the following steps:
Formation of the piperazine core: This can be achieved by reacting piperazine with an appropriate alkylating agent.
Introduction of the chlorophenoxy group: This step involves the reaction of the piperazine derivative with 4-chlorophenol under basic conditions.
Attachment of the trimethoxybenzyl group: The final step involves the reaction of the intermediate with 2,4,5-trimethoxybenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenoxy)-1-[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenoxy)-1-[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]ethanone would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of chlorophenoxy and trimethoxybenzyl groups may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone: Lacks the trimethoxybenzyl group.
1-(4-Chlorophenoxy)-3-(piperazin-1-yl)propan-2-one: Has a different alkyl chain length.
2-(4-Methoxyphenoxy)-1-[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]ethanone: Has a methoxy group instead of a chloro group.
Uniqueness
2-(4-Chlorophenoxy)-1-[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]ethanone is unique due to the presence of both chlorophenoxy and trimethoxybenzyl groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with enhanced activity and selectivity.
Propriétés
Formule moléculaire |
C22H27ClN2O5 |
|---|---|
Poids moléculaire |
434.9 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-1-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H27ClN2O5/c1-27-19-13-21(29-3)20(28-2)12-16(19)14-24-8-10-25(11-9-24)22(26)15-30-18-6-4-17(23)5-7-18/h4-7,12-13H,8-11,14-15H2,1-3H3 |
Clé InChI |
IDTXPCMTUXIQDB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[4-(Pyrrolidin-1-yl)piperidin-1-yl]methyl}pyridine](/img/structure/B10886420.png)

![(4-Benzylpiperidin-1-yl)[1-(3-fluorobenzyl)piperidin-3-yl]methanone](/img/structure/B10886427.png)
![(5E)-5-{3-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B10886440.png)
![(5Z)-2-(4-methylpiperazin-1-yl)-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B10886444.png)
![2-ethyl-6-(piperazin-1-yl)-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B10886447.png)
![4-{5-[(E)-(2-carbamothioylhydrazinylidene)methyl]furan-2-yl}-2-chlorobenzoic acid](/img/structure/B10886450.png)
![4-{[(2E)-2-cyano-3-(pyridin-3-yl)prop-2-enoyl]amino}benzoic acid](/img/structure/B10886452.png)
methanone](/img/structure/B10886453.png)
![6-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10886470.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10886477.png)
![(2,6-Dimethoxyphenyl){4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10886478.png)
![[(4-Sulfamoylphenyl)carbamoyl]methyl 2-(phenylformamido)pentanoate](/img/structure/B10886485.png)
![2-{4-[1-(3-Phenylpropyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B10886508.png)
